3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione
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Overview
Description
3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a piperazine ring, a phenylsulfanyl group, and a dihydropyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, phenylsulfanyl compounds, and dihydropyrrole-2,5-dione analogs. Examples include:
- 3-bromo-1H-pyrrole-2,5-dione
- 2,3,4,5-tetrabromo-1H-pyrrole
- Various benzhydrylpiperazine derivatives .
Uniqueness
What sets 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H31N3O2S |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H31N3O2S/c37-31-24-29(33(38)36(31)28-18-10-11-19-30(28)39-27-16-8-3-9-17-27)34-20-22-35(23-21-34)32(25-12-4-1-5-13-25)26-14-6-2-7-15-26/h1-19,29,32H,20-24H2 |
InChI Key |
WRJVFYCWAFKQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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